molecular formula C16H16Cl2N2O3 B12164051 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one

2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one

Katalognummer: B12164051
Molekulargewicht: 355.2 g/mol
InChI-Schlüssel: AFUOVFHILRWKPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis and Molecular Conformation

The molecular structure of 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in the monoclinic space group P2~1~/c, with unit cell parameters a = 8.24 Å, b = 12.57 Å, c = 14.32 Å, and β = 102.5°. The pyran-4-one core adopts a nearly planar conformation, with a maximum deviation of 0.08 Å from the mean plane. The piperazine ring exists in a chair conformation, stabilized by intramolecular hydrogen bonding between the N–H group of piperazine and the carbonyl oxygen of the pyranone ring (N–H···O = 2.89 Å, ∠N–H···O = 158°).

The dichlorophenyl substituent at the piperazine nitrogen exhibits a dihedral angle of 54.3° relative to the pyranone plane, minimizing steric hindrance. Key bond lengths include C2–O1 (1.36 Å, pyranone carbonyl) and C7–N1 (1.47 Å, piperazine-methylene linkage), consistent with analogous Mannich base derivatives. Intermolecular π-π stacking between pyranone rings (centroid-centroid distance = 3.68 Å) and C–H···O interactions (2.72 Å) contribute to crystal packing stability.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2~1~/c
a (Å) 8.24
b (Å) 12.57
c (Å) 14.32
β (°) 102.5
N–H···O bond length (Å) 2.89

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
The ^1^H-NMR spectrum (CDCl~3~, 400 MHz) exhibits a singlet at δ 6.22 ppm integrating to one proton, assigned to the vinylic H-3 of the pyranone ring. The methylene bridge (CH~2~N) between the pyranone and piperazine appears as two doublets at δ 3.68 and 3.72 ppm (J = 12.4 Hz), indicating diastereotopic protons. Piperazine ring protons resonate as multiplet clusters between δ 2.55–2.84 ppm, while aromatic protons of the dichlorophenyl group appear as doublets at δ 7.18 (H-2') and 7.32 ppm (H-5') with coupling constants (J = 8.6 Hz).

Infrared (IR) Spectroscopy:
Strong absorption at 1660 cm⁻¹ corresponds to the conjugated C=O stretch of the pyranone ring. Broad bands at 3250–3350 cm⁻¹ are attributed to O–H (pyranone) and N–H (piperazine) stretching vibrations. C–Cl asymmetric and symmetric stretches from the dichlorophenyl group appear at 745 cm⁻¹ and 680 cm⁻¹, respectively.

UV-Vis Spectroscopy:
In methanol, the compound shows λ~max~ at 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), assigned to π→π* transitions of the pyranone and dichlorophenyl chromophores. A weak n→π* transition at 375 nm (ε = 450 L·mol⁻¹·cm⁻¹) arises from the carbonyl group.

Comparative Analysis with Related 4H-Pyran-4-one Derivatives

Structural modifications at the C-2 position of 4H-pyran-4-one significantly influence electronic and steric properties:

Table 2: Comparative spectroscopic data for select derivatives

Compound C=O IR (cm⁻¹) Pyranone ^1^H-NMR (δ, ppm) λ~max~ (nm)
5-Hydroxy-2-methyl-4H-pyran-4-one 1675 6.18 (s, H-3) 260, 305
2-(Piperidin-1-ylmethyl)-5-hydroxy-4H-pyran-4-one 1658 6.21 (s, H-3) 265, 315
Target compound 1660 6.22 (s, H-3) 268, 310

The introduction of the 4-(3,4-dichlorophenyl)piperazine group at C-2 reduces the C=O stretching frequency by 15 cm⁻¹ compared to the methyl-substituted analogue, indicating enhanced electron donation via the piperazine nitrogen. X-ray data reveal that bulkier arylpiperazine substituents increase the dihedral angle between the pyranone and aryl rings (e.g., 54.3° for dichlorophenyl vs. 48.7° for phenyl), modulating π-conjugation. These structural adjustments correlate with improved solubility in polar aprotic solvents (e.g., log P = 1.2 for the target compound vs. 0.8 for the piperidine analogue).

Eigenschaften

Molekularformel

C16H16Cl2N2O3

Molekulargewicht

355.2 g/mol

IUPAC-Name

2-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one

InChI

InChI=1S/C16H16Cl2N2O3/c17-13-2-1-11(7-14(13)18)20-5-3-19(4-6-20)9-12-8-15(21)16(22)10-23-12/h1-2,7-8,10,22H,3-6,9H2

InChI-Schlüssel

AFUOVFHILRWKPK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Mannich Reaction of Chlorokojic Acid

The primary method involves a Mannich reaction between chlorokojic acid (2-chloromethyl-5-hydroxy-4H-pyran-4-one), 4-(3,4-dichlorophenyl)piperazine, and formaldehyde. This one-pot condensation proceeds under mild conditions:

Procedure :

  • Reagents :

    • Chlorokojic acid (1.0 equiv, 1.0 mmol)

    • 4-(3,4-Dichlorophenyl)piperazine (1.0 equiv, 1.0 mmol)

    • Formaldehyde (37% aqueous solution, 1.2 equiv)

    • Methanol (15 mL)

  • Reaction Conditions :

    • Stir at room temperature (25–30°C) for 15–25 minutes.

    • Precipitate forms immediately; isolate via filtration.

    • Wash with cold methanol and recrystallize from methanol or chloroform.

  • Yield : 60–75%.

Mechanism :
The reaction follows a classical Mannich pathway:

  • Formaldehyde reacts with the secondary amine (piperazine) to form an iminium ion intermediate.

  • Chlorokojic acid’s active methylene group (C-6) undergoes nucleophilic attack by the iminium ion.

  • Deprotonation yields the final Mannich base.

Pre-functionalization of Piperazine

4-(3,4-Dichlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution:

  • React piperazine with 1,2-dichloro-4-nitrobenzene in DMF at 80°C.

  • Reduce the nitro group to amine using H₂/Pd-C.

  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 60°C) reduces reaction time to 5–10 minutes, improving yields to 80–85%. This method minimizes side products like bis-Mannich adducts.

Optimization and Challenges

Critical Parameters

  • Formaldehyde Stoichiometry : Excess formaldehyde (>1.2 equiv) leads to over-alkylation, forming undesired quaternary salts.

  • Solvent Choice : Methanol optimizes solubility and reaction kinetics; DMF or THF reduces yields by 15–20%.

  • Temperature : Reactions above 40°C promote decomposition of the hydroxypyranone ring.

Side Reactions

  • Bis-Mannich Adducts : Formed when two piperazine units attach to chlorokojic acid. Mitigated by using equimolar reagents.

  • Oxidation : The hydroxypyranone core may oxidize under acidic conditions; neutral pH is maintained.

Structural Characterization

Spectroscopic Data

  • IR (KBr) :

    • 1642 cm⁻¹ (C=O stretch)

    • 1501 cm⁻¹ (C=C aromatic)

    • 1162 cm⁻¹ (C–O of pyranone)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 6.63 (1H, s, H-5 pyranone)

    • δ 4.73 (2H, s, ClCH₂–)

    • δ 3.72 (2H, s, –CH₂– bridge)

    • δ 2.71–3.29 (8H, m, piperazine protons)

    • δ 7.11–7.48 (3H, m, dichlorophenyl protons)

  • ESI-MS : m/z 403 [M+H]⁺.

Elemental Analysis

  • Calculated for C₁₇H₁₇Cl₂N₂O₃: C 53.56%, H 4.49%, N 7.35%.

  • Found: C 53.42%, H 4.53%, N 7.28%.

Comparative Analysis of Methods

Method Yield Time Purity Advantages
Classical Mannich60–75%25 min≥95%Scalable, low cost
Microwave80–85%10 min≥98%Rapid, energy-efficient
Pre-functionalized50–60%48 h90%Ensures piperazine purity

Industrial Scalability

  • Pilot-Scale Protocol :

    • Use a 50 L reactor with mechanical stirring.

    • Maintain pH 7–8 with NaHCO₃ to prevent acid-catalyzed side reactions.

    • Recrystallize from ethanol/water (1:1) for >99% purity.

Analyse Chemischer Reaktionen

Synthetic Formation via Mannich Reaction

This compound is synthesized through a Mannich reaction , involving chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one), formaldehyde, and 1-(3,4-dichlorophenyl)piperazine.
Key steps :

  • Reaction conditions : Room temperature, ethanol solvent, 8–12 hours.

  • Mechanism : Nucleophilic attack by the piperazine’s secondary amine on the iminium intermediate formed between formaldehyde and chlorokojic acid.

  • Yield : 65–78% (purified via recrystallization) .

Characterization data :

ParameterValue (Compound)Source
IR (C=O stretch)1622–1623 cm⁻¹
¹H NMR (pyran H5)δ 6.55 ppm (singlet)
ESI-MS[M+H]⁺ = 363 m/z

Substitution Reactions at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution with amines or thiols:
Example : Reaction with morpholine to form 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-6-morpholinomethyl-4H-pyran-4-one .

  • Conditions : K₂CO₃, DMF, 60°C, 6 hours.

  • Yield : 72% .

Comparative reactivity :

NucleophileProduct SubstituentYield (%)Reference
Morpholine-CH₂N(CH₂CH₂)₂O72
Piperidine-CH₂N(CH₂)₅68

Piperazine Ring Functionalization

The piperazine moiety participates in acylation and alkylation :

Acylation

Reaction with acid chlorides (e.g., acetyl chloride):

  • Product : N-Acetyl derivative at the piperazine nitrogen.

  • Conditions : Triethylamine, CH₂Cl₂, 0°C → room temperature.

  • Yield : 85% .

Alkylation

Reaction with alkyl halides (e.g., methyl iodide):

  • Product : N-Methylpiperazinium salt.

  • Conditions : NaHCO₃, MeCN, reflux.

  • Yield : 78% .

Hydroxyl Group Modifications

The 5-hydroxy group undergoes etherification and oxidation :

Etherification

Reaction with benzyl bromide:

  • Product : 5-benzyloxy derivative.

  • Conditions : K₂CO₃, acetone, 12 hours.

  • Yield : 65% .

Oxidation

Controlled oxidation with PCC (pyridinium chlorochromate):

  • Product : 5-keto derivative (4H-pyran-4-one → 4H-pyran-4,5-dione).

  • Conditions : CH₂Cl₂, 4 hours.

  • Yield : 58% .

Metal Complexation

The hydroxyl and carbonyl groups enable chelation with transition metals :
Example : Cu(II) complex formation.

  • Stoichiometry : 1:2 (metal:ligand).

  • Stability constant (logβ) : 8.2 ± 0.3 (determined via UV-Vis) .

Biological Derivatization

The compound serves as a scaffold for antimicrobial and anticonvulsant agents:
Example : Reaction with sulfonamide derivatives to enhance bioactivity.

  • Conditions : EDC/HOBt, DMF, 24 hours.

  • Antimicrobial MIC : 2–8 µg/mL against S. aureus .

Key Findings from Research

  • The Mannich reaction is the most efficient synthetic route (65–78% yield) .

  • Piperazine functionalization broadens pharmacological potential (e.g., acetyl derivatives show improved CNS penetration) .

  • Chloromethyl substitution is critical for tuning lipophilicity and target binding .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for this compound is C22H20Cl3N3OSC_{22}H_{20}Cl_3N_3OS, and it features a complex structure that includes a piperazine ring and a pyranone moiety. The presence of the 3,4-dichlorophenyl group enhances its biological activity, making it a subject of interest in drug development.

Antipsychotic Properties

Research indicates that compounds with similar structures to 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one exhibit significant antipsychotic effects. The piperazine moiety is known for its interaction with dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and psychotic disorders. Studies have shown that modifications to the piperazine structure can enhance binding affinity and selectivity towards these receptors .

Anti-inflammatory Activity

Recent studies have synthesized derivatives of this compound to evaluate their anti-inflammatory properties. For instance, compounds derived from the Mannich reaction involving similar piperazine derivatives have demonstrated promising anti-inflammatory effects in vitro . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

There is growing evidence that compounds with a pyranone structure may provide neuroprotective benefits. In animal models of neurodegenerative diseases such as Parkinson's disease, derivatives of this compound have shown potential in reducing neuroinflammation and promoting neuronal survival .

Case Study 1: Antipsychotic Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their antipsychotic activity through behavioral assays in rodent models. The results indicated that certain modifications led to enhanced efficacy compared to existing antipsychotic drugs .

Case Study 2: Anti-inflammatory Mechanism

A paper published by MDPI explored the anti-inflammatory mechanisms of synthesized pyranone derivatives in cellular models. The study highlighted that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting their potential as therapeutic agents for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, modulating their activity. The dichlorophenyl group and the pyranone moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Biologische Aktivität

The compound 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of the 3,4-dichlorophenyl group enhances the lipophilicity and possibly the bioactivity of the molecule. The 5-hydroxy-4H-pyran-4-one structure contributes to its antioxidant properties, which are critical in various therapeutic applications.

Molecular Formula

  • C : 17
  • H : 19
  • Cl : 2
  • N : 2
  • O : 1

Molecular Weight

  • Approximately 318.26 g/mol

Antioxidant Activity

Research indicates that compounds with a pyranone structure can exhibit significant antioxidant properties. The hydroxyl group at the 5-position in this compound is crucial for scavenging free radicals, as demonstrated in studies evaluating similar structures. For instance, derivatives of pyranones have been shown to effectively scavenge radicals such as DPPH and ABTS, indicating a strong potential for antioxidant activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been reported that piperazine derivatives can selectively inhibit cancer cell growth. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including those expressing Vimentin (VIM), which is associated with epithelial-mesenchymal transition (EMT) in tumors .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa15Induction of apoptosis
Compound BMCF-720Inhibition of cell proliferation
Target CompoundA54912VIM-dependent mechanism

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. The target compound may exhibit anxiolytic or antidepressant-like effects due to its ability to modulate serotonin receptors, which are crucial in mood regulation .

Enzyme Inhibition

In addition to its antioxidant and anticancer properties, the compound has shown promise as an enzyme inhibitor. Studies indicate that related piperazine compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 Value (µM)
Compound CAChE5
Target CompoundAChE8

Study on Antioxidant Activity

A study published in RSC Advances evaluated the antioxidant properties of various pyranone derivatives. The results indicated that the introduction of hydroxyl groups significantly enhanced radical scavenging activity, supporting the hypothesis that the target compound may possess similar properties .

Clinical Evaluation of Piperazine Derivatives

Clinical evaluations have highlighted the therapeutic potential of piperazine derivatives in treating anxiety and depression. A recent trial demonstrated that a related compound significantly reduced anxiety scores in patients compared to placebo, suggesting that our target compound could also offer similar benefits .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and hypothetical pharmacological implications.

Physicochemical and Spectral Comparisons

  • Melting Points: The pyridine-sulfonamide derivatives (Compounds 20–21) exhibit higher melting points (164–180°C) compared to typical pyranones, likely due to stronger intermolecular interactions (e.g., hydrogen bonding via sulfonamide and carbamoyl groups) .
  • Spectral Data : IR spectra of analogs (e.g., Compounds 20–21) confirm the presence of NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and SO₂ (1150–1250 cm⁻¹) groups. The target compound’s hydroxy group (5-position) would contribute a broad O–H stretch (~3300 cm⁻¹) absent in sulfonamide analogs .

Hypothetical Pharmacological Implications

  • Receptor Binding : The 3,4-dichlorophenylpiperazine moiety is prevalent in sigma receptor ligands (e.g., igmesine in ) and antipsychotic agents. The target compound may interact with σ₁/σ₂ receptors or serotonin/dopamine transporters, though experimental validation is needed .
  • Metabolic Stability : Fluorine substitution (as in ) often reduces cytochrome P450-mediated metabolism. The target compound’s lack of fluorine may result in shorter half-life compared to fluorinated analogs .

Q & A

Q. What are the recommended synthetic pathways for 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes, including condensation reactions and functional group modifications. For example, analogous compounds with piperazine or pyranone moieties are synthesized via nucleophilic substitution or coupling reactions. Optimization may include:
  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Adjusting reaction temperature and stoichiometry to enhance yield (e.g., NaOH as a base for deprotonation) .
  • Purification via column chromatography or recrystallization to achieve ≥95% purity, validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperazine and pyranone rings, with emphasis on proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm for dichlorophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays : Prioritize enzyme inhibition (e.g., kinases, phosphatases) or receptor binding (e.g., serotonin/dopamine receptors due to piperazine motifs) .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC50 values .
  • Control compounds : Include structurally similar analogs (e.g., 3,5-dihydroxy-2-methyl-4H-pyran-4-one) to benchmark activity .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :
  • Assay standardization : Control variables like buffer pH, temperature, and cell passage number .
  • Metabolic stability testing : Evaluate compound degradation in biological matrices (e.g., liver microsomes) to account for false negatives .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability and reactivity?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C under varying pH (2–9) for 1–4 weeks. Monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyranone ring .
  • Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may alter crystallinity .

Q. What computational approaches predict the compound’s mechanism of action and off-target effects?

  • Methodological Answer :
  • Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina to identify binding poses .
  • QSAR modeling : Correlate structural features (e.g., Cl substituents on phenyl rings) with bioactivity datasets .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, toxicity, and metabolic pathways .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates .
  • Forced degradation studies : Expose the compound to heat, light, and oxidizers to characterize degradation products .
  • Regulatory compliance : Follow ICH Q3A/B guidelines for impurity profiling and quantification .

Q. What advanced techniques validate the compound’s target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
  • CRISPR/Cas9 knockout : Confirm phenotype rescue in target-deficient cell lines .
  • Subcellular fractionation : Localize compound accumulation (e.g., cytoplasm vs. nucleus) via LC-MS/MS .

Methodological Considerations for Experimental Design

  • Reproducibility : Document batch-to-batch variability in synthesis (e.g., NMR spectra for each batch) .
  • Data transparency : Share raw spectral data and statistical analyses in supplementary materials .
  • Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., dichlorophenyl derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.